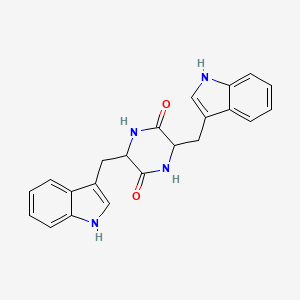![molecular formula C22H28N6O B10899349 3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10899349.png)
3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a cyclopentane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Cyclopentane Derivative Formation: The cyclopentane moiety is introduced through a series of alkylation and cyclization reactions.
Final Coupling Reaction: The benzimidazole and pyrazole intermediates are coupled with the cyclopentane derivative using a hydrazone formation reaction, typically under reflux conditions with a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives of the benzimidazole and pyrazole rings.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzimidazole and pyrazole compounds.
科学的研究の応用
3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used in studies of enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA, causing disruption of replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE: Lacks the dimethyl substitution on the pyrazole ring.
3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOHEXANECARBOHYDRAZIDE: Contains a cyclohexane moiety instead of a cyclopentane.
Uniqueness
The presence of both the benzimidazole and pyrazole rings, along with the specific substitution pattern, gives 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE unique chemical properties. These include enhanced binding affinity to biological targets and potential for diverse chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C22H28N6O |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-14-15(13-24-28(14)5)12-23-27-20(29)22(4)11-10-16(21(22,2)3)19-25-17-8-6-7-9-18(17)26-19/h6-9,12-13,16H,10-11H2,1-5H3,(H,25,26)(H,27,29)/b23-12+ |
InChIキー |
SLNYJURAGXPHLL-FSJBWODESA-N |
異性体SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C |
正規SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Phenylpiperazin-1-yl)(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B10899266.png)
![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899271.png)
![2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10899275.png)
![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10899278.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10899284.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,4,5-trihydroxybenzohydrazide](/img/structure/B10899303.png)
![4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10899308.png)


![1-{4-[(6-Chloropyridazin-3-yl)amino]phenyl}-3-(4-ethylphenyl)thiourea](/img/structure/B10899341.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10899347.png)
![N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide](/img/structure/B10899350.png)
![3-benzyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B10899357.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899358.png)
